molecular formula C19H20F3N3O2 B2579812 N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034299-74-4

N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2579812
CAS No.: 2034299-74-4
M. Wt: 379.383
InChI Key: GLIFFDLZYXDRIV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrrolidine ring and a trifluoromethylpyridine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Trifluoromethylpyridines are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and pyrrolidines is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorinated organic chemicals . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s already formed .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The trifluoromethylpyridine group is thought to contribute unique physicochemical properties due to the presence of the fluorine atom .

Scientific Research Applications

Central Nervous System (CNS) Activity

N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide , as part of the heterocycle-containing chemical groups, shows promise in synthesizing compounds with potential CNS activity. The heteroatoms such as nitrogen (N) form a significant class of organic compounds replacing carbon in the benzene ring to form pyridine, which may have effects ranging from depression to convulsion. This indicates a pathway for synthesizing novel CNS-acting drugs leveraging such functional chemical groups (Saganuwan, 2017).

Biological and Medicinal Applications

The chemical structure of This compound suggests its utility in the development of pyrimidine-based optical sensors and biological applications. Pyrimidine derivatives, to which this compound is closely related, serve as exquisite sensing materials and have a range of biological and medicinal applications due to their ability to form coordination as well as hydrogen bonds (Jindal & Kaur, 2021).

Drug Discovery and Synthesis

The pyrrolidine ring, a core component of This compound , is extensively used in medicinal chemistry for synthesizing compounds for treating human diseases. This ring's non-planarity and the possibility for efficient exploration of the pharmacophore space due to sp^3-hybridization contribute to the synthesis of novel biologically active compounds. This versatility highlights the compound's potential role in drug discovery and development (Li Petri et al., 2021).

Properties

IUPAC Name

N-(2-phenylethyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-7-10-23-17(12-15)27-16-8-11-25(13-16)18(26)24-9-6-14-4-2-1-3-5-14/h1-5,7,10,12,16H,6,8-9,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIFFDLZYXDRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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